molecular formula C21H18ClN5O2 B2386885 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 887457-69-4

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2386885
CAS No.: 887457-69-4
M. Wt: 407.86
InChI Key: YBEUQLFLEMLICR-UHFFFAOYSA-N
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Description

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide is a pyrazolopyrimidine-based compound of high interest in medicinal chemistry research, particularly in the development of novel anticancer agents. Pyrazolo[3,4-d]pyrimidines are recognized as bioisosteres of purine nucleobases, which allows them to interact with a variety of enzymatic targets, most notably tyrosine kinases . These compounds are designed to inhibit enzymes like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is overexpressed in numerous cancers such as those of the breast, lung, and colon . The mechanism of action for this class of molecules typically involves competing with ATP for binding at the kinase's catalytic domain, thereby disrupting downstream signaling pathways that drive cancer cell proliferation and survival . The specific structure of this compound, featuring a 3-chlorophenyl group at the 1-position of the pyrazolo ring and a 2,3-dimethylphenylacetamide moiety, is engineered to occupy key hydrophobic regions in the target enzyme's binding site, potentially enhancing its affinity and selectivity . Preclinical studies on closely related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated promising broad-spectrum cytotoxic activity, significant EGFR inhibitory activity with IC50 values in the nanomolar range, and the ability to induce cell cycle arrest and apoptosis in cancer cell lines . This acetamide derivative is intended for non-human research use only and is a valuable tool for scientists exploring new oncological therapeutic strategies and investigating the structure-activity relationships of kinase inhibitors.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-13-5-3-8-18(14(13)2)25-19(28)11-26-12-23-20-17(21(26)29)10-24-27(20)16-7-4-6-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEUQLFLEMLICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate can form the pyrazole ring, which is then fused with a pyrimidine ring through a series of condensation reactions.

    Introduction of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction, where the pyrazolo[3,4-d]pyrimidine intermediate is reacted with 2,3-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group that show comparable chemical reactivity and biological properties.

Uniqueness

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Biological Activity

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its unique structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

  • Molecular Formula: C21H18ClN5O2
  • Molecular Weight: 407.86 g/mol
  • Structure: The compound features a chlorophenyl group and a dimethylphenyl group, enhancing its pharmacological profile.

Research indicates that this compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs) , especially CDK2. The inhibition of CDK2 disrupts cell cycle progression, which is crucial for cancer cell proliferation. In vitro studies have demonstrated that it can significantly inhibit the growth of various cancer cell lines, indicating its therapeutic potential in oncology.

Anticancer Properties

The biological activity of this compound has been evaluated through various studies:

  • Inhibition Studies: In vitro assays show that the compound inhibits the proliferation of cancer cells by inducing apoptosis and preventing cell cycle progression.
  • Selectivity: It exhibits selectivity towards CDK2 over other kinases, which may reduce potential side effects associated with broader-spectrum kinase inhibitors.

Pharmacokinetics

In silico studies suggest favorable pharmacokinetic properties for this compound:

  • Absorption: Good oral bioavailability.
  • Distribution: Effective distribution throughout tissues.
  • Metabolism: Predicted to undergo metabolic transformations that could enhance its therapeutic efficacy.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameCAS NumberMolecular FormulaUnique Features
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide887457-94-5C19H13ClFN5O2Contains fluorine instead of dimethylphenyl
1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine1410505-06-4C13H12ClN5Lacks acetamide group; focuses on pyrazolo structure
N-(2,6-Dimethylphenyl)-2-piperazin-1-ylacetamide5294-61-1C15H20N2OContains piperazine instead of pyrazolo structure

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in preclinical settings. For instance:

  • Study on Cell Lines: A study conducted on various cancer cell lines demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against breast and lung cancer cells.
  • Mechanistic Insights: Further investigation into the molecular mechanisms revealed that the compound induces cell cycle arrest at the G1 phase and promotes apoptotic pathways through caspase activation.

Q & A

Q. What are the key synthetic routes for preparing 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Core Formation : Cyclization of pyrazole precursors with chlorophenyl derivatives to construct the pyrazolo[3,4-d]pyrimidine core .
  • Acylation : Introduction of the acetamide moiety via reaction with α-chloroacetamides or thioacetamides under basic conditions (e.g., triethylamine) .
  • Critical Conditions : Solvents like dimethylformamide (DMF) or ethanol, temperatures (60–80°C), and catalysts (e.g., palladium for cross-coupling) optimize yields. Purity is monitored via thin-layer chromatography (TLC) .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and core structure .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Chromatography : HPLC and TLC ensure purity (>95%) and track reaction progress .

Q. Why is the pyrazolo[3,4-d]pyrimidine core significant in medicinal chemistry research?

This core is a privileged scaffold in drug discovery due to:

  • Versatile Binding : The fused nitrogen heterocycles mimic purine bases, enabling interactions with enzymes (e.g., kinases) and receptors .
  • Modifiable Substituents : The 3-chlorophenyl and dimethylphenyl groups enhance target affinity and metabolic stability .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazolo[3,4-d]pyrimidine core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • 3-Chlorophenyl Group : Enhances binding to kinases and apoptosis pathways, as seen in analogues with IC₅₀ values <1 µM .
  • N-(2,3-Dimethylphenyl) Acetamide : Improves solubility and reduces off-target interactions compared to bulkier substituents .
  • Electron-Withdrawing Groups : Substituents like Cl or CF₃ increase electrophilicity, enhancing covalent binding to cysteine residues in target proteins .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Standardized Assays : Use dose-response curves and consistent cell lines (e.g., HEK293 or HepG2) to minimize variability .
  • Purity Validation : Employ HPLC and elemental analysis to rule out impurities as confounding factors .
  • Cross-Study Validation : Compare data with structurally similar compounds (e.g., fluorophenyl or methoxyphenyl analogues) to identify trends .

Q. What experimental design strategies optimize the synthesis of derivatives for high-throughput screening?

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent polarity, temperature) and identify optimal conditions .
  • Flow Chemistry : Continuous-flow systems improve reproducibility for steps like cyclization or acylation .
  • Parallel Synthesis : Automate reactions with robotic platforms to generate libraries of N-substituted derivatives .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to kinases (e.g., EGFR or Aurora kinases) with RMSD <2.0 Å .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .
  • QSAR Models : Train algorithms on datasets of IC₅₀ values and substituent descriptors to predict activity .

Q. How do in vitro and in vivo studies complement each other in evaluating therapeutic potential?

  • In Vitro : Use cell-based assays (e.g., MTT for cytotoxicity) to identify EC₅₀ values and mechanism (e.g., caspase-3 activation) .
  • In Vivo : Pharmacokinetic studies in rodent models assess bioavailability, with LC-MS/MS quantifying plasma concentrations .
  • Toxicity Screening : Compare hepatic enzyme levels (ALT/AST) and histopathology to establish safety margins .

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